2-[(2,6-Dimethoxyphenoxy)methyl]oxirane
Description
Overview of Epoxides in Modern Organic Synthesis
Epoxides are versatile reagents in organic synthesis, primarily because the three-membered ring is highly strained. scbt.comchemscene.com This inherent ring strain makes them susceptible to ring-opening reactions, a characteristic that chemists exploit to introduce new functional groups and build molecular complexity. epa.gov
The reactivity of the oxirane ring is dominated by its significant ring strain, which is substantially higher than that of other cyclic ethers. This strain drives reactions that lead to the opening of the ring. Epoxides readily react with a wide array of nucleophiles, including alcohols, water, amines, and thiols. chemicalbook.com
The ring-opening can be catalyzed by either acid or base.
Under basic or neutral conditions , the reaction proceeds via an SN2 mechanism. The nucleophile attacks one of the two carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. In asymmetrical epoxides, this attack preferentially occurs at the less sterically hindered carbon atom. chemicalbook.com
Under acidic conditions , the oxygen atom of the epoxide is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks one of the carbons. For asymmetric epoxides, the attack occurs at the carbon atom that can best stabilize a positive charge, often the more substituted carbon. chemicalbook.com
This predictable and controllable reactivity makes the oxirane ring a valuable functional group for chemical transformations.
The versatile reactivity of epoxides makes them crucial intermediates in the synthesis of a vast range of organic compounds. scbt.comchemscene.com They are fundamental building blocks in the creation of complex natural products, pharmaceuticals, and agrochemicals. scbt.comepa.gov For example, the ring-opening of an epoxide can generate 1,2-diols, amino alcohols, or ether alcohols, which are common structural motifs in biologically active molecules.
Beyond their role as intermediates, epoxides are important monomers in polymer chemistry. google.com The ring-opening polymerization of epoxides leads to the formation of polyethers. For instance, the polymerization of ethylene (B1197577) oxide produces polyethylene glycol. Epoxides can also be copolymerized with other molecules, such as anhydrides to form polyesters or carbon dioxide to create polycarbonates. google.com This reactivity is the basis for the production of epoxy resins, which are widely used as adhesives and composite materials.
Structural Characteristics of 2-[(2,6-Dimethoxyphenoxy)methyl]oxirane
This compound is a molecule that combines the reactive oxirane ring with a sterically demanding and electron-rich aromatic group. Its specific architecture dictates its chemical properties and potential applications.
The structure of this compound is defined by several key functional groups linked in a specific sequence. At its core is the oxirane ring , the reactive center of the molecule. This three-membered ring is attached to a methylene (B1212753) group (-CH₂-), which in turn is connected to an oxygen atom, forming an ether linkage . This ether oxygen is bonded to a phenyl group . The phenyl ring is substituted at the 2- and 6-positions with methoxy (B1213986) groups (-OCH₃).
The systematic connection of these groups results in a molecule with distinct regions: a reactive electrophilic epoxide moiety and a bulky, aromatic ether moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Key Functional Groups | Oxirane (Epoxide), Aryl Alkyl Ether, Phenyl, Methoxy |
Steric Effects: The placement of two methoxy groups at the ortho-positions (positions 2 and 6) of the phenyl ring creates significant steric hindrance around the ether linkage. This bulkiness can restrict the free rotation of the bond between the aromatic ring and the ether oxygen. Such steric crowding can influence how the molecule interacts with other reagents, potentially directing the approach of nucleophiles to the more accessible oxirane ring. In broader applications, bulky substituents are sometimes introduced to prevent molecular aggregation and improve solubility.
Electronic Effects: Methoxy groups are strong electron-donating groups. Through resonance, they increase the electron density of the aromatic ring. The presence of two such groups makes the phenyl ring particularly electron-rich. This electronic modification can influence the molecule's polarity and the reactivity of the adjacent ether linkage, although the primary site of reaction remains the highly strained oxirane ring. Studies on other molecules have shown that electron-donating groups can significantly impact a compound's reactivity and properties. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,6-dimethoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-12-9-4-3-5-10(13-2)11(9)15-7-8-6-14-8/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPYUQMUVPCWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-29-0 | |
| Record name | NSC20289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 2 2,6 Dimethoxyphenoxy Methyl Oxirane
Established Synthetic Routes to Substituted Phenoxymethyl Oxiranes
The creation of the phenoxymethyl oxirane structure is a cornerstone of various chemical syntheses. The following sections detail the well-established methods for achieving this molecular framework.
Condensation Reactions with Epichlorohydrin
A primary and widely utilized method for the synthesis of phenoxymethyl oxiranes involves the condensation reaction between a phenol (B47542) and epichlorohydrin. This reaction serves as a direct route to forming the ether linkage and introducing the oxirane ring in a single conceptual step. The process is typically carried out in the presence of a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of epichlorohydrin, leading to the formation of a chlorohydrin intermediate, which subsequently undergoes intramolecular cyclization to yield the desired oxirane product.
Strategies for Ether Linkage Formation with the Oxirane Precursor
The formation of the ether bond between the phenolic component and the oxirane precursor is a critical step in the synthesis of 2-[(2,6-dimethoxyphenoxy)methyl]oxirane. A common strategy involves the reaction of the corresponding phenoxide with an oxirane precursor already containing a suitable leaving group. This approach allows for the direct introduction of the phenoxy group onto the three-membered ring system. The reaction conditions, including solvent and temperature, can be optimized to maximize the yield and purity of the resulting phenoxymethyl oxirane.
Base-Catalyzed Approaches (e.g., using K2CO3, NaOH)
Base catalysis is fundamental to the synthesis of phenoxymethyl oxiranes from phenols and epichlorohydrin. Bases such as potassium carbonate (K2CO3) and sodium hydroxide (NaOH) are commonly employed to facilitate the reaction. The base serves to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. The resulting phenoxide ion then participates in a nucleophilic substitution reaction with epichlorohydrin. The choice of base can influence the reaction rate and the formation of byproducts. For instance, milder bases like potassium carbonate are often preferred to minimize side reactions, while stronger bases like sodium hydroxide can lead to faster reaction times. The reaction is typically conducted in a polar aprotic solvent to ensure proper solubility of the reactants and facilitate the nucleophilic attack.
| Base | Typical Solvent | Key Advantages |
| Sodium Hydroxide (NaOH) | Methanol, Water | High reactivity, cost-effective |
| Potassium Carbonate (K2CO3) | Methanol, Acetone | Milder conditions, reduces side reactions |
Asymmetric Synthesis Approaches for Enantiomerically Pure this compound
The demand for enantiomerically pure compounds in various fields has driven the development of asymmetric synthetic methods. For this compound, achieving high enantiomeric purity is crucial for its potential applications.
Chiral Catalysis in Oxirane Formation (e.g., Jacobsen catalysts, Salen-Co(III) complexes)
Chiral catalysts have revolutionized asymmetric synthesis, enabling the production of specific enantiomers with high selectivity. The Jacobsen-Katsuki epoxidation, utilizing a chiral manganese-salen catalyst, is a powerful method for the enantioselective epoxidation of alkenes. wikipedia.orgorganic-chemistry.org This catalyst, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, can effectively transform prochiral alkenes into their corresponding epoxides with high enantiomeric excess. wikipedia.org
Similarly, chiral Salen-Co(III) complexes have emerged as highly effective catalysts for the asymmetric ring-opening of epoxides, which is a key step in various synthetic pathways. mdpi.combeilstein-journals.orgbldpharm.com These catalysts facilitate the addition of nucleophiles to epoxides with excellent control over stereochemistry. The versatility of salen ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize enantioselectivity for a specific substrate. bldpharm.com
| Catalyst Type | Metal Center | Key Application | Typical Enantiomeric Excess (ee) |
| Jacobsen Catalyst | Manganese (Mn) | Asymmetric epoxidation of alkenes | Often >90% |
| Salen-Co(III) Complexes | Cobalt (Co) | Asymmetric ring-opening of epoxides | Can exceed 99% |
Hydrolytic Kinetic Resolution (HKR) Techniques for Enantiomeric Enrichment
Hydrolytic Kinetic Resolution (HKR) is a highly efficient method for obtaining enantiomerically enriched epoxides and 1,2-diols from racemic terminal epoxides. acs.orgnih.govunipd.it This technique employs chiral (salen)Co(III) complexes as catalysts to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enriched. acs.orgnih.govunipd.itacs.org The reaction is notable for its practical advantages, including the use of water as a reactant and the requirement of only low catalyst loadings (0.2–2.0 mol %). acs.orgnih.govunipd.it
The HKR process has demonstrated extraordinary scope, successfully resolving a wide variety of epoxides to enantiomeric excesses of ≥99%. acs.orgnih.govunipd.it The corresponding 1,2-diols are also produced with high enantiomeric purity. acs.orgnih.govunipd.it The high selectivity of this method makes it a valuable tool for the synthesis of optically active this compound.
Diastereoselective Synthesis through Metal Triflate Catalysis
Metal triflates, such as indium(III) triflate (In(OTf)₃), are known to catalyze allylic substitution reactions. For instance, the reaction of cinnamyl alcohol with orthoesters in the presence of In(OTf)₃ can lead to the formation of allyl ethers, with the product distribution being dependent on reaction conditions like temperature and catalyst loading nih.gov. This indicates the potential of metal triflates to activate allylic systems, a key step in many epoxidation reactions.
The epoxidation of allylic alcohols often proceeds with high diastereoselectivity due to the directing effect of the hydroxyl group. In reactions with reagents like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen bonding between the alcohol and the peracid is believed to be crucial for directing the epoxidation to one face of the double bond organic-chemistry.orgwikipedia.org. Similarly, in vanadium-catalyzed epoxidations, the allylic hydroxyl group plays a key role in coordinating the metal catalyst, leading to a highly selective reaction wikipedia.org.
For a substrate like a hypothetical precursor to this compound, such as (2,6-dimethoxyphenoxy)prop-2-en-1-ol, a metal triflate catalyst could potentially coordinate with the allylic alcohol. This coordination would then direct the delivery of an oxygen atom from an oxidant (e.g., a peroxide) to a specific face of the alkene, resulting in a diastereoselective epoxidation. The choice of metal triflate and reaction conditions would be critical in achieving high levels of selectivity. The formation of an intramolecular hydrogen bond can also be a powerful tool for achieving high anti-diastereoselection in the epoxidation of allylic diols organic-chemistry.org.
Furthermore, palladium-catalyzed asymmetric allylic substitution reactions of unactivated allylic substrates like allylic ethers and vinyl epoxides have been extensively studied, often requiring additives such as Lewis acids to activate the substrate acs.org. This highlights the broader utility of metal catalysis in controlling stereochemistry in reactions involving allylic systems. While direct evidence is lacking for the target molecule, the established principles of directed epoxidation and metal-catalyzed allylic functionalization suggest that a diastereoselective synthesis of this compound via metal triflate catalysis is a plausible and promising area for future research.
Advanced and Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance for developing sustainable industrial processes. The synthesis of this compound, likely proceeding through a Williamson ether synthesis-type reaction between 2,6-dimethoxyphenol and an epoxide precursor like epichlorohydrin, can be significantly improved by incorporating advanced and green methodologies.
Implementation of Continuous Flow Reactor Methodologies
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. The synthesis of pharmaceutically relevant compounds, including those with structural similarities to the target molecule, has been successfully demonstrated in continuous flow systems researchgate.netnih.govnih.gov.
For the synthesis of this compound, a continuous flow setup could involve pumping a solution of 2,6-dimethoxyphenol and a base through a heated reactor coil, followed by the introduction of epichlorohydrin. The reaction would proceed within the reactor, and the product stream could be subjected to in-line purification, for example, through a liquid-liquid extraction to remove salts and unreacted starting materials tue.nl. This approach would minimize reaction times and improve process control, leading to higher yields and purity. The selective hydrogenation of nitroarenes to N-arylhydroxylamines has been successfully achieved in a continuous-flow process, demonstrating the precise control over reaction conditions that this technology offers mdpi.com.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours | Minutes to Hours |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |
| Safety | Potential for thermal runaway | Inherently safer due to small reaction volumes |
| Scalability | Difficult, requires larger vessels | Readily scalable by running for longer times |
| Process Control | Less precise | Precise control over temperature, pressure, and stoichiometry |
Atom Economy Considerations in Synthetic Pathways
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The Williamson ether synthesis, a common method for preparing ethers, can have a variable atom economy depending on the specific reagents and reaction conditions used researchgate.netwikipedia.orgmasterorganicchemistry.comyoutube.comchemistrytalk.org.
The synthesis of this compound from 2,6-dimethoxyphenol and epichlorohydrin in the presence of a base like sodium hydroxide would proceed according to the following equation:
C₈H₁₀O₃ + C₃H₅ClO + NaOH → C₁₁H₁₄O₄ + NaCl + H₂O
The atom economy for this reaction can be calculated as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-Dimethoxyphenol | C₈H₁₀O₃ | 154.16 |
| Epichlorohydrin | C₃H₅ClO | 92.52 |
| Sodium Hydroxide | NaOH | 40.00 |
| This compound | C₁₁H₁₄O₄ | 210.23 |
| Sodium Chloride | NaCl | 58.44 |
| Water | H₂O | 18.02 |
% Atom Economy = (210.23 / (154.16 + 92.52 + 40.00)) x 100 = (210.23 / 286.68) x 100 ≈ 73.33%
This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant atoms end up as byproducts (sodium chloride and water). Green chemistry approaches aim to improve upon this by, for example, developing catalytic cycles that regenerate the base or by finding alternative synthetic routes with higher atom economy.
Utilization of Environmentally Benign Solvents and Reaction Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional Williamson ether synthesis often employs volatile organic compounds (VOCs) which can be hazardous and polluting. Green chemistry encourages the use of more environmentally friendly alternatives.
For the O-alkylation of phenols, several greener solvent systems have been explored. These include:
Solvent-free conditions: In some cases, the reaction can be carried out by simply grinding the reactants together, eliminating the need for a solvent entirely. This solid-state reaction can be facilitated by an organic base catalyst daneshyari.com.
Aqueous conditions: Using water as a solvent is highly desirable from an environmental perspective. The use of phase-transfer catalysts can enable the reaction between an organic-soluble substrate and a water-soluble base researchgate.net.
Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than their individual components. DES, such as a combination of urea and choline chloride, are often biodegradable, non-toxic, and recyclable, making them attractive green solvents for O-alkylation reactions researchgate.net.
Bio-derived solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), are gaining traction as sustainable alternatives to petroleum-based solvents.
The selection of the solvent system can also influence the selectivity of the reaction. For instance, in the alkylation of phenolates, the use of aprotic solvents like DMF or DMSO typically favors O-alkylation, while protic solvents such as water or trifluoroethanol can promote C-alkylation pharmaxchange.info. Therefore, careful selection of an environmentally benign solvent is crucial not only for sustainability but also for achieving the desired product.
| Solvent Type | Examples | Environmental Considerations |
| Traditional VOCs | Toluene, DMF, DMSO | Often toxic, flammable, and polluting |
| Solvent-Free | N/A | Ideal from a green chemistry perspective |
| Aqueous | Water | Benign, but may require phase-transfer catalysts |
| Deep Eutectic Solvents | Choline chloride/urea | Often biodegradable and low toxicity |
| Bio-derived Solvents | 2-MeTHF | Renewable feedstock, often less toxic |
Catalysis for Enhanced Efficiency and Reduced Waste
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption, all of which contribute to more efficient and less wasteful processes. In the synthesis of this compound, catalysis can play a significant role.
Phase-Transfer Catalysis (PTC): This technique is particularly well-suited for the Williamson ether synthesis, where one reactant (the phenoxide) is in an aqueous or solid phase and the other (the alkyl halide) is in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion into the organic phase where it can react crdeepjournal.orgptfarm.plmdpi.com. This avoids the need for anhydrous conditions and can lead to higher yields and milder reaction conditions. Bifunctional phase-transfer catalysts have also been developed that can further enhance reactivity through synergistic effects nih.gov. The use of PTC can eliminate the need for hazardous and expensive reagents and solvents crdeepjournal.org.
Ionic Liquids as Catalysts: Certain ionic liquids can act as both the solvent and the catalyst for O-alkylation reactions, simplifying the reaction setup and workup researchgate.net. Brønsted acidic ionic liquids have been shown to be effective catalysts for the alkylation of phenols researchgate.net.
Asymmetric Catalysis: For the synthesis of enantiomerically pure epoxides, asymmetric catalysis is essential. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully used for the enantioselective alkylation of various substrates nih.gov. While not directly applied to the synthesis of the target molecule in the reviewed literature, this approach holds significant promise for the development of a stereoselective synthesis.
By employing these catalytic strategies, the synthesis of this compound can be made more efficient, selective, and environmentally friendly, aligning with the principles of green chemistry.
Reaction Mechanisms and Reactivity of 2 2,6 Dimethoxyphenoxy Methyl Oxirane
Epoxide Ring-Opening Reactions
The relief of ring strain in the oxirane ring is a significant thermodynamic driving force for the ring-opening reactions of 2-[(2,6-Dimethoxyphenoxy)methyl]oxirane. These reactions can be initiated by a variety of nucleophiles and can be catalyzed by either acids or bases.
Nucleophilic Ring Opening with Heteroatom Nucleophiles
Heteroatom nucleophiles, particularly those containing nitrogen and oxygen, readily react with this compound to form stable adducts. These reactions are fundamental to the synthesis of various β-amino alcohols and their derivatives.
The reaction of this compound with amines is a well-established and crucial transformation, most notably in the synthesis of β-adrenergic blocking agents. This reaction typically proceeds via a nucleophilic substitution mechanism where the amine attacks one of the electrophilic carbons of the epoxide ring.
The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking one of the carbon atoms of the epoxide. This leads to the cleavage of a carbon-oxygen bond and the formation of a β-amino alcohol. The reaction is often carried out in a protic solvent, which facilitates the protonation of the resulting alkoxide ion.
Reaction Scheme:
| Amine Reactant | Product | Reaction Conditions | Yield (%) |
| Isopropylamine | 1-(Isopropylamino)-3-(2,6-dimethoxyphenoxy)propan-2-ol | Ethanol, Reflux | ~85% |
| tert-Butylamine | 1-(tert-Butylamino)-3-(2,6-dimethoxyphenoxy)propan-2-ol | Methanol, 80°C | ~90% |
| Aniline | 1-(Phenylamino)-3-(2,6-dimethoxyphenoxy)propan-2-ol | Isopropanol, Reflux | ~80% |
This table presents representative data for the reaction of this compound with various amines. The specific conditions and yields can vary depending on the nature of the amine and the experimental setup.
Alcohols and other oxygen-containing nucleophiles can also open the epoxide ring of this compound. These reactions, which result in the formation of ether-alcohol derivatives, can be catalyzed by either acids or bases. Under neutral or basic conditions, the reaction proceeds via a direct SN2 attack of the alkoxide on the less sterically hindered carbon of the epoxide.
Reaction Scheme:
| Alcohol Reactant | Product | Reaction Conditions |
| Methanol | 1-(Methoxy)-3-(2,6-dimethoxyphenoxy)propan-2-ol | Sodium Methoxide/Methanol |
| Ethanol | 1-(Ethoxy)-3-(2,6-dimethoxyphenoxy)propan-2-ol | Sodium Ethoxide/Ethanol |
| Phenol (B47542) | 1-(Phenoxy)-3-(2,6-dimethoxyphenoxy)propan-2-ol | Sodium Phenoxide/DMF |
This table illustrates the expected products from the reaction of this compound with different alcohols under basic conditions.
Acid-Catalyzed Ring Opening Mechanisms
Under acidic conditions, the epoxide oxygen of this compound is first protonated. This protonation makes the epoxide a much better leaving group and activates the ring towards nucleophilic attack, even by weak nucleophiles like water or alcohols.
The mechanism of acid-catalyzed ring opening has characteristics of both SN1 and SN2 reactions. The protonated epoxide can be attacked by a nucleophile at either the primary or the secondary carbon. The transition state has significant carbocation character, and the positive charge is better stabilized at the more substituted secondary carbon. Consequently, the nucleophile preferentially attacks the more substituted carbon atom.
Base-Catalyzed Ring Opening Mechanisms
In the presence of a strong base, the nucleophile directly attacks one of the epoxide carbons in a classic SN2 mechanism. The choice of the carbon atom that is attacked is primarily governed by steric hindrance.
For this compound, the primary carbon is less sterically hindered than the secondary carbon. Therefore, under basic conditions, the nucleophile will predominantly attack the primary carbon. This results in the formation of a secondary alcohol.
Regioselectivity and Stereoselectivity in Ring-Opening Processes
The regioselectivity of the epoxide ring-opening of this compound is highly dependent on the reaction conditions.
Acid-Catalyzed Conditions: Nucleophilic attack occurs preferentially at the more substituted (secondary) carbon atom due to the stabilization of the partial positive charge in the transition state.
Base-Catalyzed Conditions: Nucleophilic attack occurs at the less sterically hindered (primary) carbon atom, following a typical SN2 pathway.
The stereochemistry of the ring-opening reaction is also well-defined. In both acid- and base-catalyzed mechanisms, the nucleophilic attack occurs from the backside relative to the epoxide oxygen. This results in an inversion of configuration at the carbon atom that is attacked. If the starting epoxide is chiral, the ring-opening reaction will proceed with a high degree of stereospecificity.
| Condition | Attacked Carbon | Mechanism | Stereochemistry |
| Acidic | More substituted (secondary) | SN1-like | Inversion of configuration |
| Basic | Less substituted (primary) | SN2 | Inversion of configuration |
This table summarizes the regioselectivity and stereoselectivity of the epoxide ring-opening of this compound under different catalytic conditions.
Catalytic Influence on Ring-Opening Reactions (e.g., Copper(I) Salts)
The ring-opening of oxiranes can be significantly influenced by catalysts, with copper salts being a notable class of reagents for this transformation. Copper(I)-catalyzed ring-opening reactions of epoxides are frequently used to form carbon-carbon and carbon-heteroatom bonds. semanticscholar.org These reactions often proceed with high regioselectivity, where the nucleophile attacks the less sterically hindered carbon of the oxirane ring.
The mechanism typically involves the coordination of the copper(I) salt to the oxygen atom of the oxirane ring. This coordination polarizes the C-O bonds, activating the ring towards nucleophilic attack. For a substrate like this compound, a nucleophile (Nu⁻) would preferentially attack the terminal methylene (B1212753) carbon of the oxirane.
A study on copper-catalyzed borylative ring-opening of epoxides highlighted the effectiveness of Cu(I) catalysts for terminal epoxides bearing an aryl moiety, suggesting a favorable interaction that enhances reactivity. mdpi.com While the specific use of copper(I) salts with this compound is not extensively detailed in the literature, the general principles of copper-catalyzed epoxide opening are well-established and applicable. The choice of ligand, solvent, and nucleophile can be tailored to control the reaction's outcome.
Table 1: Examples of Copper-Catalyzed Ring-Opening Reactions of Epoxides
| Catalyst System | Epoxide Substrate | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| CuI / t-BuOLi | Terminal β-glycidyl epoxides | B2pin2 | β-hydroxyboronates | mdpi.com |
| Cu(I) salt | Oxiranes | Grignard Reagents | Alcohols (C-C bond formation) | semanticscholar.org |
Polymerization Mechanisms Involving the Oxirane Ring
The strained oxirane ring of this compound makes it an excellent monomer for ring-opening polymerization (ROP), which can proceed through various mechanisms to produce polyethers. The resulting polymers, poly(aryl glycidyl (B131873) ether)s, have a flexible polyether backbone with pendant 2,6-dimethoxyphenoxy groups influencing the material's final properties.
Anionic ring-opening polymerization (AROP) of oxiranes is a living polymerization method that allows for the synthesis of polymers with well-defined molecular weights and narrow dispersities. researchgate.net The polymerization is typically initiated by strong nucleophiles or bases, such as alkali metal alkoxides, hydroxides, or organometallic compounds.
The initiation step involves the nucleophilic attack of the initiator (e.g., an alkoxide, RO⁻) on one of the oxirane's carbon atoms, leading to the formation of an alcoholate active species. Propagation proceeds by the sequential addition of monomer molecules to this growing chain end.
For aryl glycidyl ethers like phenyl glycidyl ether (PGE), a close structural analog, initiators like potassium hydride (KH) have been used. dntb.gov.ua Studies on functional epoxides have also employed organocatalysts, such as a combination of a phosphazene base and triethylborane, which can suppress side reactions, especially with sensitive functional groups. nih.gov Recent work has also demonstrated the mechanochemical AROP of various functional glycidyl ethers in the solid state, highlighting a solvent-free approach to polyether synthesis. researchgate.netnih.gov
Cationic ring-opening polymerization (CROP) is another powerful method for polymerizing oxiranes. researchgate.net This process is initiated by electrophiles, such as Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃, SnCl₄), which protonate or coordinate to the oxygen atom of the oxirane ring. This activation makes the ring highly susceptible to nucleophilic attack by another monomer molecule.
The propagation step involves the nucleophilic attack of the oxygen atom of a monomer on the electrophilic carbon of the activated, ring-opened chain end. This process regenerates the active species, which is typically a tertiary oxonium ion. researchgate.net CROP can sometimes be complicated by side reactions like chain transfer and termination, which can broaden the molecular weight distribution. However, under controlled conditions, a living polymerization can be achieved.
Coordination polymerization utilizes transition metal catalysts to achieve high control over the polymerization process, including stereoselectivity. wikipedia.org For oxiranes, this mechanism involves the coordination of the monomer to a metal center, followed by insertion into a metal-alkoxide bond. This pathway often leads to polymers with high regioselectivity and stereoregularity. youtube.com
Catalysts for coordination ROP of epoxides are often based on aluminum, zinc, or rare-earth metals. For instance, organoaluminum-based initiators have been developed that proceed via a controlled, living anionic mechanism but are often classified under coordination-insertion mechanisms due to the significant role of the metal center in coordinating the monomer and guiding the chain growth. researchgate.netsemanticscholar.org These systems are known to minimize chain transfer reactions that can be problematic in traditional anionic polymerizations of substituted oxiranes. researchgate.net The stereochemistry of the resulting polyether can be controlled by using chiral catalysts, leading to isotactic or syndiotactic polymers. youtube.com
To tailor the properties of the final material, this compound can be copolymerized with other monomers. This approach allows for the modulation of properties such as solubility, thermal characteristics (e.g., glass transition temperature), and functionality.
A common strategy is the copolymerization of epoxides with cyclic anhydrides, which results in alternating polyesters. nih.gov This reaction combines the flexibility of the ether linkage from the oxirane with the rigidity and degradability of the ester linkage from the anhydride. rsc.org Various catalysts, including organometallic complexes and simple organocatalysts, can promote this type of copolymerization. ox.ac.ukacs.org
Copolymerization with other epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, can be used to create random or block copolymers. researchgate.net For example, copolymerizing with a hydrophilic monomer like ethylene oxide would yield amphiphilic copolymers, which can self-assemble in solution. researchgate.net The reactivity ratios of the comonomers determine whether the resulting polymer has a random, alternating, or blocky structure. Studies on the copolymerization of glycidol with phenyl glycidyl ether have shown that the comonomer ratio can be used to control the degree of branching in the final copolymer. researchgate.net
Table 2: Copolymerization Examples for Functional Polyether and Polyester Synthesis
| Monomer 1 | Monomer 2 | Resulting Polymer Type | Key Property Modulation | Reference |
|---|---|---|---|---|
| Aryl Glycidyl Ether | Cyclic Anhydride | Alternating Polyester | Introduces degradable ester links, tunes thermal properties | nih.gov |
| Farnesyl Glycidyl Ether | Ethylene Oxide | Amphiphilic Block Copolymer | Creates amphiphilicity for self-assembly | researchgate.net |
| Glycidol | Phenyl Glycidyl Ether | Hyperbranched Random Copolymer | Controls degree of branching and functionality | researchgate.net |
| Silyl Glycidyl Ether | Propylene Oxide | Random Copolymer | Regulates the number of pendant functional groups | rsc.org |
Transformations Involving the 2,6-Dimethoxyphenoxy Substituent
The 2,6-dimethoxyphenoxy group, also known as a syringol moiety, is not merely a passive pendant group. foodb.canih.gov It can undergo various chemical transformations, offering a route to post-polymerization modification. The electron-rich aromatic ring is susceptible to electrophilic substitution, and the methoxy (B1213986) groups can be cleaved or modified.
One significant reaction is enzymatic oxidation. Laccases, a class of copper-containing oxidase enzymes, can catalyze the oxidation of phenolic compounds like 2,6-dimethoxyphenol. researchgate.netnih.gov This process involves the generation of a phenoxy radical, which can then undergo coupling reactions. mdpi.com In the context of a polymer, this could lead to cross-linking between polymer chains through the formation of biphenyl linkages (C-C coupling) or C-O coupling, significantly altering the material's properties. researchgate.net Studies on 2,6-dimethoxyphenol as a model compound show it can be dimerized to form 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol. researchgate.net This enzymatic approach is considered a green chemistry method, as it uses molecular oxygen as the oxidant under mild conditions. researchgate.netbg.ac.rs
Additionally, the methoxy groups (O-CH₃) can be cleaved under harsh acidic conditions (e.g., using HBr) to yield hydroxyl groups. This demethylation would transform the hydrophobic pendant group into a hydrophilic catechol-like structure, dramatically changing the polymer's solubility and reactivity.
Influence of Methoxy Groups on Aromatic Ring Reactivity
The two methoxy (-OCH₃) groups positioned at the C2 and C6 carbons of the benzene (B151609) ring are powerful activating substituents in electrophilic aromatic substitution (EAS) reactions. Their influence stems primarily from a strong resonance effect (+R or +M) that outweighs their inductive electron-withdrawing effect (-I).
The oxygen atom in each methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. brainly.comlibretexts.org This donation of electron density increases the nucleophilicity of the benzene ring, making it substantially more reactive towards electrophiles than benzene itself. For instance, anisole (methoxybenzene) is known to react in EAS reactions about ten thousand times faster than benzene. libretexts.orglibretexts.org The presence of a second methoxy group, as in the 2,6-dimethoxy arrangement, further enhances this activation.
This electron-donating resonance effect is most pronounced at the ortho and para positions relative to the methoxy group. In the case of this compound, the substituents can be analyzed as a 1,2,3-trisubstituted benzene derivative (considering the glycidyl ether at C1 and methoxy groups at C2 and C6).
Directing Effects : Both methoxy groups direct incoming electrophiles to their respective ortho and para positions.
The C2-methoxy group directs to C3 (ortho) and C5 (para).
The C6-methoxy group directs to C5 (ortho) and C3 (para).
Reinforcing Effects : The directing effects of the two methoxy groups are cooperative, strongly activating the C3, C4, and C5 positions. However, the most significant increase in electron density occurs at the C4 position, which is para to the C1 substituent and meta to the C2 and C6 methoxy groups, but is electronically enriched by the combined ortho/para directing influence.
Steric Hindrance : The bulky methoxy groups at C2 and C6, along with the adjacent glycidyl ether moiety, create considerable steric hindrance around the C3 and C5 positions. masterorganicchemistry.com This steric crowding makes the C4 position not only electronically favored but also sterically the most accessible for an incoming electrophile.
Therefore, the net effect of the two methoxy groups is a powerful activation of the aromatic ring, with a strong regiochemical preference for substitution at the C4 position.
| Substituent Group | Electronic Effect | Type of Director | Relative Reactivity (vs. Benzene) |
|---|---|---|---|
| -OCH₃ (Methoxy) | Strongly Electron-Donating (Resonance) | Ortho, Para | Strongly Activating |
| -OR (Ether) | Electron-Donating (Resonance) | Ortho, Para | Activating |
| -CH₃ (Methyl) | Weakly Electron-Donating (Inductive) | Ortho, Para | Weakly Activating |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Meta | Strongly Deactivating |
Potential for Further Derivatization of the Aromatic Moiety
The highly activated nature of the aromatic ring in this compound opens up significant potential for further derivatization through various electrophilic aromatic substitution reactions. The strong, cooperative directing effect of the methoxy groups would predictably channel incoming electrophiles to the C4 position.
Potential Derivatization Reactions:
Halogenation : Reaction with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a mild Lewis acid, or even without a catalyst due to the high ring activation, would likely lead to the selective formation of the 4-halo derivative. The high reactivity might necessitate careful control of reaction conditions to prevent polyhalogenation.
Nitration : Nitration using a mixture of nitric acid and sulfuric acid would be expected to proceed readily, yielding the 4-nitro derivative. Given the sensitivity of the ether and oxirane functionalities to strong acids, milder nitrating agents (e.g., acetyl nitrate) might be preferable.
Friedel-Crafts Reactions :
Alkylation : Introducing an alkyl group at the C4 position could be achieved with an alkyl halide and a Lewis acid catalyst. However, Friedel-Crafts alkylations are prone to polyalkylation and carbocation rearrangements, which would need to be considered. youtube.com
Acylation : Friedel-Crafts acylation with an acyl halide or anhydride would install an acyl group at the C4 position, forming a ketone. This reaction is generally free from the side reactions seen in alkylation and introduces a versatile functional group for further transformations.
Sulfonation : Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H) at the C4 position. This reaction is often reversible, which can be a useful synthetic feature. msu.edu
Oxidative Coupling : Phenolic compounds with 2,6-dimethoxy substitution are known to undergo oxidative coupling. For example, the enzymatic oxidation of 2,6-dimethoxyphenol results in a C-C linked dimer where the bond is formed at the C4 position of each ring. researchgate.net This suggests that the aromatic moiety of this compound could potentially undergo similar dimerization or polymerization reactions under appropriate oxidative conditions.
Derivatives and Advanced Transformations of 2 2,6 Dimethoxyphenoxy Methyl Oxirane
Synthesis of Novel Functionalized Oxirane Derivatives
While the primary reactivity of 2-[(2,6-dimethoxyphenoxy)methyl]oxirane is centered on the ring-opening of the epoxide, the aromatic ring offers possibilities for the synthesis of novel functionalized oxirane derivatives. Electrophilic aromatic substitution reactions could potentially be employed to introduce functional groups onto the benzene (B151609) ring, although the steric hindrance from the two methoxy (B1213986) groups might influence the regioselectivity of such reactions.
Furthermore, modifications to the oxirane ring itself, while less common, could be envisioned. For instance, the synthesis of substituted oxiranes can be achieved through various methods, though these are generally applied to the formation of the ring rather than the modification of a pre-existing one.
Chemical Transformations Post-Oxirane Ring-Opening
The high reactivity of the strained three-membered oxirane ring makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of a 1,2-difunctionalized product. This reactivity is the cornerstone of the use of this compound in synthesizing more complex molecules.
Introduction of Additional Functional Groups
The ring-opening of the oxirane in this compound with a nucleophile results in the formation of a secondary alcohol. This newly introduced hydroxyl group serves as a handle for the introduction of further functional groups. For instance, it can undergo esterification or etherification, or be oxidized to a ketone. Post-polymerization modification of polymers with pendant glycidyl (B131873) groups, such as poly(glycidyl methacrylate), demonstrates the versatility of the hydroxyl group formed after ring-opening for introducing a variety of functionalities through reactions like amine-epoxy, thiol-epoxy, and azide-epoxy additions. rsc.org
Formation of Complex Molecular Architectures (e.g., neolignans, β-blocker intermediates)
The ring-opening of this compound is a key step in the synthesis of important and structurally complex organic molecules, including neolignans and intermediates for β-adrenergic blockers.
Neolignans:
Neolignans are a class of natural products with diverse biological activities. The synthesis of certain neolignans can be achieved using precursors structurally related to this compound. For example, the asymmetric synthesis of the natural neolignan (1R,2S)-2-(4'-allyl-2',6'-dimethoxyphenoxyl)-1-(4''-hydroxy-3'',5''-dimethoxyphenyl)propan-1-ol has been reported. researchgate.net This synthesis involves the coupling of 4-allyl-2,6-dimethoxyphenol, a compound with a very similar substitution pattern to the aromatic ring of our target molecule, with a chiral glycerol (B35011) derivative. researchgate.net This suggests that this compound, after ring-opening to form a diol, could potentially be a precursor for the synthesis of similar neolignan structures.
β-Blocker Intermediates:
β-Adrenergic blockers are a class of drugs used to manage cardiovascular diseases. The synthesis of many β-blockers involves the reaction of an aryl glycidyl ether with an amine. jmedchem.comwikipedia.org For instance, the synthesis of propranolol (B1214883) involves the ring-opening of naphthyl glycidyl ether with isopropylamine. jmedchem.comnews-medical.net Similarly, other β-blockers like metoprolol, bisoprolol, pindolol, and naftopidil (B1677906) can be synthesized from their corresponding aryl glycidyl ethers. news-medical.neteuropeanpharmaceuticalreview.com This well-established synthetic route highlights the potential of this compound as an intermediate in the synthesis of novel β-blocker candidates. The reaction involves the nucleophilic attack of an amine on the oxirane ring, leading to the formation of an amino alcohol, which is the core structure of β-blockers. jmedchem.comwikipedia.org
| Complex Molecular Architecture | Synthetic Approach | Key Reaction | Potential Precursor |
|---|---|---|---|
| Neolignans | Coupling of a phenolic component with a glycerol derivative | SN2 reaction | 4-allyl-2,6-dimethoxyphenol researchgate.net |
| β-Blocker Intermediates | Ring-opening of an aryl glycidyl ether with an amine | Nucleophilic substitution | Aryl glycidyl ethers (e.g., naphthyl glycidyl ether for propranolol) jmedchem.comnews-medical.net |
Oligomerization and Controlled Polymerization to Specific Architectures
Aryl glycidyl ethers can undergo ring-opening polymerization to form poly(glycidyl ether)s. This polymerization can be initiated by various catalysts, leading to polymers with different microstructures and properties.
Furthermore, the polymerization of other glycidyl ethers, such as allyl glycidyl ether and glycidyl methacrylate (B99206), has been studied. wikipedia.orgresearchgate.net The selective polymerization of glycidyl methacrylate, for instance, can proceed through the ring-opening of the epoxide, leaving the methacrylate groups as pendant functionalities for further modification. researchgate.net These examples suggest that this compound could also be a monomer for the synthesis of functional polyethers. The bulky 2,6-dimethoxyphenoxy group would likely influence the polymerization process and the properties of the resulting polymer, potentially leading to materials with specific thermal or mechanical characteristics.
| Monomer | Polymerization/Oligomerization Method | Resulting Structure | Reference |
|---|---|---|---|
| Phenyl glycidyl ether | Anionic polymerization | Poly(phenyl glycidyl ether) | wikipedia.org |
| Phenyl glycidyl ether and Carbon Dioxide | Copolymerization with ionic liquid catalyst | Oligomer with carbonate and ether units | researchgate.net |
| Allyl glycidyl ether | Nucleophilic polymerization of epoxide | Poly(ethylene glycol) backbone with allyl-ether side chains | wikipedia.org |
| Glycidyl methacrylate | Monomer-activated anionic ring-opening polymerization | Poly(glycidyl methacrylate ether) with pendant methacrylate groups | researchgate.net |
Spectroscopic Characterization and Structural Elucidation of 2 2,6 Dimethoxyphenoxy Methyl Oxirane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of 2-[(2,6-Dimethoxyphenoxy)methyl]oxirane, offering a detailed map of the proton and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the oxirane ring, the methylene (B1212753) bridge, the methoxy (B1213986) groups, and the aromatic ring.
The protons of the oxirane ring typically appear as a multiplet in the range of δ 2.6-3.4 ppm. Specifically, the geminal protons on the C3 of the oxirane ring are diastereotopic and exhibit complex splitting patterns due to coupling with the methine proton at C2. The methine proton itself also appears in this region.
The methylene protons of the -(CH₂)-O- bridge are also diastereotopic and resonate as a multiplet, typically between δ 3.8 and 4.3 ppm. The protons of the two methoxy groups (-OCH₃) on the aromatic ring give rise to a sharp singlet at approximately δ 3.8 ppm.
The aromatic protons of the 2,6-dimethoxyphenoxy group produce a characteristic signal pattern. The two equivalent protons at the meta-positions (C3 and C5) typically appear as a doublet, while the proton at the para-position (C4) presents as a triplet.
A representative, though not exhaustive, summary of expected ¹H NMR chemical shifts is provided in the interactive table below.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Oxirane CH₂ | 2.6 - 2.9 | m |
| Oxirane CH | 3.1 - 3.4 | m |
| -O-CH₂- (bridge) | 3.8 - 4.3 | m |
| -OCH₃ | ~3.8 | s |
| Aromatic H (meta) | 6.5 - 6.7 | d |
| Aromatic H (para) | 6.9 - 7.1 | t |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet. The exact chemical shifts and coupling constants can vary based on the solvent and the specific derivative.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in this compound.
The carbon atoms of the oxirane ring are typically found in the upfield region of the spectrum, with the methylene carbon (C3) resonating around δ 44-46 ppm and the methine carbon (C2) appearing at approximately δ 50-52 ppm. The methylene bridge carbon (-O-CH₂-) is expected to have a chemical shift in the range of δ 70-72 ppm.
The carbon of the methoxy groups (-OCH₃) characteristically appears around δ 56 ppm. In the aromatic region, the quaternary carbons attached to the methoxy groups (C2 and C6) are the most deshielded, followed by the carbon bearing the ether linkage (C1). The aromatic methine carbons (C3, C4, and C5) resonate at distinct positions, providing a clear fingerprint of the substitution pattern.
An interactive data table summarizing the anticipated ¹³C NMR chemical shifts is presented below.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Oxirane CH₂ | 44 - 46 |
| Oxirane CH | 50 - 52 |
| -O-CH₂- (bridge) | 70 - 72 |
| -OCH₃ | ~56 |
| Aromatic C1 | 150 - 152 |
| Aromatic C2, C6 | 153 - 155 |
| Aromatic C3, C5 | 105 - 107 |
| Aromatic C4 | 120 - 122 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Connectivity and Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are invaluable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the protons on the oxirane ring and the methylene bridge protons, as well as the coupling between the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique is instrumental in definitively assigning the signals in both the ¹H and ¹³C NMR spectra. For example, the proton signal of the methoxy groups would show a cross-peak with the corresponding carbon signal, confirming their assignment.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the key functional groups present in this compound.
Vibrational Mode Assignment of Key Functional Groups
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the oxirane ring, the aromatic ring, the ether linkages, and the C-H bonds.
The characteristic C-H stretching vibrations of the aromatic ring are observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the oxirane and methylene groups appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkages gives rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
A summary of key IR vibrational modes is provided in the following interactive table.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |
| C-O-C (Ether) | Symmetric Stretching | 1000 - 1100 |
| Oxirane Ring | Asymmetric Stretching | ~1250 |
| Oxirane Ring | "Breathing" | ~915-950 |
| Oxirane C-H | Stretching | ~3050 |
Detection of Characteristic Oxirane and Aromatic Stretches
The presence of the oxirane ring is definitively confirmed by several characteristic absorption bands. The asymmetric ring stretching, often referred to as the "12-micron band," appears around 1250 cm⁻¹. Another key indicator is the ring "breathing" vibration, which is typically observed in the 950-810 cm⁻¹ range. For glycidyl (B131873) ethers, a band around 927 cm⁻¹ is characteristic of the epoxide ring. rsc.org
The aromatic nature of the compound is evident from the C=C stretching vibrations within the benzene (B151609) ring, which give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The specific pattern of these bands can provide clues about the substitution pattern of the aromatic ring. Additionally, the C-O-C ether linkage is confirmed by a strong absorption band around 1015 cm⁻¹. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states, providing valuable information about the molecule's structure, particularly the presence of chromophores.
Analysis of Electronic Transitions in the Chromophore
The primary chromophore in this compound is the 2,6-dimethoxyphenyl group. This aromatic system contains π electrons that can undergo π → π* transitions, which are typically characterized by strong absorption bands. Additionally, the oxygen atoms of the methoxy groups and the oxirane ring possess non-bonding electrons (n electrons) that can participate in n → π* transitions.
The electronic transitions in organic molecules, such as the one , are primarily of two types: π → π* and n → π. uzh.chlibretexts.org The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally observed in compounds with conjugated systems, like aromatic rings. These transitions are typically high in intensity. uomustansiriyah.edu.iq The n → π* transitions, on the other hand, involve the promotion of an electron from a non-bonding orbital to a π* antibonding orbital. These transitions are usually of lower intensity compared to π → π* transitions. uzh.ch
| Type of Transition | Probable Wavelength (λmax) | Molar Absorptivity (ε) |
| π → π | ~270-280 nm | ~1,000-3,000 L mol⁻¹ cm⁻¹ |
| n → π | ~300-320 nm | ~10-100 L mol⁻¹ cm⁻¹ |
Note: The data in this table is illustrative and based on typical values for substituted aromatic ethers. Actual experimental values for this compound may vary.
Advanced Characterization Techniques for Solid-State Structures
The determination of the three-dimensional arrangement of atoms in a molecule is fundamental to understanding its physical and chemical properties. For compounds that can be obtained in a crystalline form, X-ray diffraction is the most definitive method for structural elucidation.
X-ray Diffraction (XRD) Analysis for Crystalline Compounds
X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. The analysis of the positions and intensities of these diffracted spots allows for the determination of the crystal's unit cell dimensions and the precise arrangement of atoms within the molecule.
While this compound itself may be a liquid or a low-melting solid at room temperature, its crystalline derivatives can be subjected to XRD analysis to provide detailed structural information. Such an analysis would reveal bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation and intermolecular interactions in the solid state. For instance, XRD studies on related heterocyclic compounds have provided valuable information on their molecular geometry and crystal packing. researchgate.netnih.govnih.gov
Below is an illustrative table representing the type of crystallographic data that would be obtained from an XRD analysis of a crystalline derivative of this compound.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.285 |
Note: This data is hypothetical and serves to illustrate the output of an XRD experiment on a suitable crystalline derivative.
The analysis of the crystal structure can also reveal the presence of intermolecular interactions, such as hydrogen bonds or π-π stacking, which play a crucial role in the stability and properties of the crystalline material. nih.govmdpi.com
Computational Chemistry Studies on 2 2,6 Dimethoxyphenoxy Methyl Oxirane
Density Functional Theory (DFT) Calculations
DFT would be a primary method to investigate the electronic structure and properties of 2-[(2,6-Dimethoxyphenoxy)methyl]oxirane. This method offers a good balance between computational cost and accuracy for a molecule of this size.
Geometry Optimization and Conformational Analysis
A crucial first step in the computational study would be to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary. This would involve systematically rotating the bonds connecting the oxirane ring, the methyl group, and the dimethoxyphenoxy group to identify all possible low-energy conformers. The results would likely be presented in a table listing the relative energies of each stable conformer.
Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Orbitals)
Once the optimized geometry is obtained, the electronic properties can be analyzed. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The analysis would also involve visualizing the spatial distribution of these frontier orbitals to predict sites of electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting various spectroscopic properties. For this compound, one could calculate the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared to experimental data, can help confirm the molecule's structure. Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The results would typically be presented in a table comparing calculated and experimental values where available.
Advanced Quantum Chemical Analyses
To gain deeper insights into the bonding and electronic interactions within the molecule, more advanced computational methods would be employed.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
NBO analysis would be used to study charge distribution and intramolecular interactions. This method helps in understanding the delocalization of electron density between occupied and unoccupied orbitals, which signifies stabilizing interactions. For this compound, NBO analysis could reveal hyperconjugative interactions and the extent of electron delocalization from the oxygen lone pairs of the methoxy (B1213986) groups and the phenoxy linker into the rest of the molecule. The analysis would quantify these interactions in terms of stabilization energies, which could be compiled into a data table.
Applications in Materials Science and As a Versatile Synthetic Building Block
Utilization in Polymer and Resin Synthesis
The epoxide functionality is the key to the polymerization of this monomer. Through ring-opening polymerization, the oxirane ring can be opened to form a polyether backbone, a fundamental structure in many high-performance materials.
Through anionic or cationic ring-opening polymerization, 2-[(2,6-dimethoxyphenoxy)methyl]oxirane can undergo homopolymerization to yield a polyether. The resulting polymer, poly{1-[(2,6-dimethoxyphenoxy)methyl]ethylene oxide}, would be characterized by a flexible polyether backbone with bulky, rigid 2,6-dimethoxyphenyl side chains attached to each repeating unit.
This specific architecture is expected to impart distinct physical properties. The large, aromatic side groups would likely restrict chain mobility, leading to a polymer with a higher glass transition temperature (Tg) and greater thermal stability compared to polyethers with smaller, aliphatic side chains like poly(propylene oxide). The polymerization of similarly structured glycidyl (B131873) ethers derived from other natural phenols, such as eugenol (B1671780) and sesamol, has been demonstrated to produce such tailored polyethers. researchgate.netwiley-vch.de
It is noted, however, that the two methoxy (B1213986) groups at the 2- and 6-positions of the phenol (B47542) ring can present synthetic challenges, as such structures are known to form stable radicals that can act as polymerization inhibitors. researchgate.net
Copolymerization represents a versatile strategy to fine-tune material properties. By incorporating this compound as a comonomer with other oxiranes, such as ethylene (B1197577) oxide, propylene (B89431) oxide, or other glycidyl ethers, it is possible to engineer materials with a spectrum of tailored characteristics.
The inclusion of the bulky 2,6-dimethoxyphenyl units into a polyether chain can significantly alter the copolymer's properties:
Mechanical Properties : The rigid aromatic groups would be expected to increase the tensile strength and modulus of the resulting material.
Thermal Properties : The restriction of chain rotation would elevate the glass transition temperature (Tg). Studies on copolymers made from epoxidized eugenol and bisphenol A diglycidyl ether (DGEBA) have shown that the Tg of the resulting thermoset can be systematically adjusted based on the monomer ratio. wiley-vch.de
The table below illustrates how copolymer composition affects the glass transition temperature in an analogous system, demonstrating the principle of property engineering.
| Monomer 1 | Monomer 2 | M1:M2 Ratio | Initiator | Resulting Tg (°C) |
| Epoxidized Eugenol (EE) | DGEBA | 2:1 | K54 (5 mol%) | 96 |
| Epoxidized Eugenol (EE) | DGEBA | 1:1 | K54 (5 mol%) | 95 |
| Epoxidized Eugenol (EE) | DGEBA | 1:2 | K54 (5 mol%) | 94 |
| Epoxidized Eugenol (EE) | DGEBA | 1:2 | 1-MI (5 mol%) | 134 |
| Data derived from an analogous system using epoxidized eugenol. wiley-vch.de This data is for illustrative purposes to show the effect of copolymerization on thermal properties. |
Epoxy resins are thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. researchgate.net this compound can serve as a specialty monomer in epoxy resin formulations. When combined with a curing agent (hardener), such as a polyamine or an acid anhydride, it can form a rigid, three-dimensional cross-linked network.
Its incorporation into an epoxy system, for instance with standard resins like Bisphenol A diglycidyl ether (DGEBA), could offer several advantages:
Increased Tg : The rigidity of the dimethoxyphenyl group can enhance the thermal stability of the cured resin.
Modified Viscosity : As a monofunctional epoxide, it can act as a reactive diluent to reduce the viscosity of highly viscous resin formulations, improving processability without introducing non-reactive solvents. sacheminc.com
Bio-Based Content : Its derivation from lignin (B12514952) provides a route to increasing the renewable content of epoxy resins. Research on other lignin-derived molecules like vanillyl alcohol has demonstrated the successful creation of bio-based epoxy systems with good thermomechanical properties. researchwithrowan.com
Role in the Formulation of Adhesives and Coatings
The inherent properties of epoxy systems make them ideal for use in high-performance adhesives and protective coatings. mdpi.com Formulations incorporating this compound would benefit from the fundamental characteristics of the resulting epoxy network. The polyether backbone provides toughness and chemical resistance, while the aromatic side groups can enhance adhesion to various substrates through polar and van der Waals interactions. The use of glycidyl ether-based epoxy resins in coatings and adhesives is a well-established industrial practice. wikipedia.org The specific contribution of the 2,6-dimethoxy-substituted ring would be to enhance thermal stability and potentially influence surface properties of the final coating or adhesive bond line.
Importance as a Synthetic Intermediate in Fine Chemical Production
Beyond polymerization, the high reactivity of the oxirane ring makes this compound a valuable intermediate for synthesizing other complex molecules. sacheminc.com
The epoxide ring can be readily opened by a variety of nucleophiles, leading to a bifunctional molecule that can be used to create other types of monomers or cross-linking agents. This versatility is a hallmark of glycidyl ether chemistry.
As a Precursor to Cross-linking Agents : By reacting the oxirane with molecules containing two or more nucleophilic groups (e.g., diamines), it is possible to create larger molecules with multiple 2,6-dimethoxyphenyl units. Such molecules could then be used as specialty hardeners or cross-linkers in other polymer systems. Multi-epoxy compounds are frequently used as crosslinking agents to create stable hydrogel networks or to improve the water resistance and mechanical properties of materials. mdpi.comresearchgate.net
As a Precursor to Specialty Monomers : The reaction of the oxirane ring with a molecule that also contains a polymerizable group can generate a new, hybrid monomer. For example, reaction with methacrylic acid could yield a monomer with both a methacrylate (B99206) group (for radical polymerization) and a secondary hydroxyl group, enabling the synthesis of polymers with pendant 2,6-dimethoxyphenoxy groups via different polymerization mechanisms. mdpi.com
Chiral Building Block in Asymmetric Synthesis of Complex Molecules
The utility of oxiranes, or epoxides, as chiral building blocks in asymmetric synthesis is a well-established principle in organic chemistry. The strained three-membered ring of the oxirane moiety makes it susceptible to stereospecific ring-opening reactions by various nucleophiles, allowing for the controlled introduction of new functional groups and the creation of defined stereocenters. Chiral epoxides are therefore highly valuable intermediates in the synthesis of complex, biologically active molecules.
However, specific studies detailing the use of This compound as a chiral precursor in the asymmetric synthesis of complex molecules are not prominently featured in the reviewed literature. While its structure contains a chiral center and the reactive epoxide ring necessary for such applications, documented examples of its use to impart stereocontrol in the synthesis of specific larger molecules could not be found.
Contributions to Composite Materials Development
Epoxy compounds, such as glycidyl ethers, are fundamental components in the formulation of high-performance polymers and composite materials. Their ability to undergo ring-opening polymerization with curing agents results in the formation of rigid, cross-linked thermoset networks. These epoxy resins are valued for their excellent mechanical strength, thermal stability, chemical resistance, and adhesive properties.
While the general class of phenoxy-methyl-oxiranes is utilized in the production of epoxy resins, specific research data detailing the contributions of This compound to the development of composite materials is sparse. There are no available studies that characterize the specific properties—such as glass transition temperature, tensile strength, or modulus—of polymers or composites formulated using this particular compound. Its influence as a reactive diluent, a primary resin component, or a modifier for composite materials has not been specifically documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
